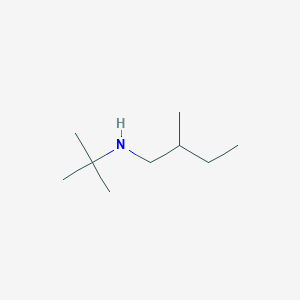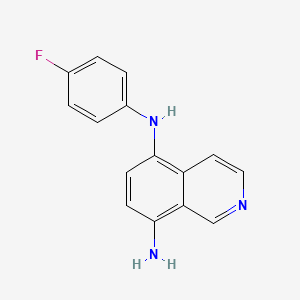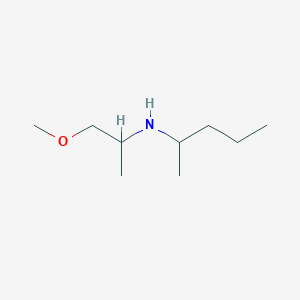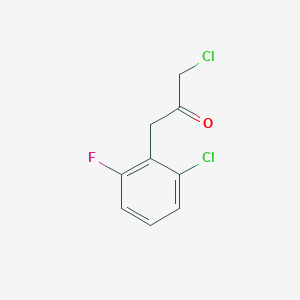
3-Bromo-4-chloro-2-(trifluoromethoxy)aniline
概要
説明
3-Bromo-4-chloro-2-(trifluoromethoxy)aniline is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to an aniline core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives followed by the introduction of the trifluoromethoxy group. The reaction conditions often involve the use of strong halogenating agents and specific catalysts to ensure selective substitution at the desired positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters is crucial to maintain the quality and consistency of the final product.
化学反応の分析
Types of Reactions
3-Bromo-4-chloro-2-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted anilines, biaryl compounds, and other functionalized aromatic compounds.
科学的研究の応用
3-Bromo-4-chloro-2-(trifluoromethoxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-4-chloro-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The presence of electron-withdrawing groups can influence its reactivity and interaction with other molecules, affecting its overall mechanism of action.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-chloroaniline
- 2-(Trifluoromethoxy)aniline
- 4-Bromo-2-(trifluoromethyl)aniline
Uniqueness
3-Bromo-4-chloro-2-(trifluoromethoxy)aniline is unique due to the simultaneous presence of bromine, chlorine, and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various applications.
特性
IUPAC Name |
3-bromo-4-chloro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-5-3(9)1-2-4(13)6(5)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEFSJPTKJAABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)OC(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B1462277.png)
amine](/img/structure/B1462280.png)

![(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B1462283.png)
![3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1462286.png)

![2-chloro-N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B1462289.png)

![N-[(2-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462291.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1462293.png)

![N-[(4-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462298.png)

![6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462300.png)
